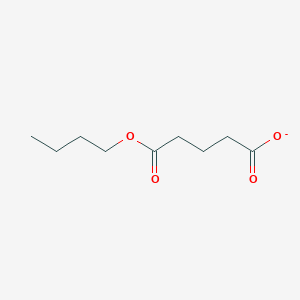
N-(2-Chloroethyl)-N-methylhexadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N-methylhexadecanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chloroethyl group and a methyl group attached to a hexadecanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-methylhexadecanamide typically involves the reaction of hexadecanoic acid with N-methyl-2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The industrial production also incorporates purification steps to remove any impurities and ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-N-methylhexadecanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted amides, while oxidation and reduction reactions can yield different oxidized or reduced derivatives.
科学的研究の応用
N-(2-Chloroethyl)-N-methylhexadecanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-Chloroethyl)-N-methylhexadecanamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, including the inhibition of enzyme activity or the disruption of cellular processes.
類似化合物との比較
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds share the chloroethyl group and are known for their use in cancer treatment.
N-(2-Chloroethyl)-N-methylacetamide: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
Uniqueness
N-(2-Chloroethyl)-N-methylhexadecanamide is unique due to its long hexadecanamide backbone, which imparts specific physical and chemical properties. This makes it suitable for applications where longer carbon chains are advantageous, such as in the production of certain materials and specialty chemicals.
特性
| 92461-31-9 | |
分子式 |
C19H38ClNO |
分子量 |
332.0 g/mol |
IUPAC名 |
N-(2-chloroethyl)-N-methylhexadecanamide |
InChI |
InChI=1S/C19H38ClNO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)21(2)18-17-20/h3-18H2,1-2H3 |
InChIキー |
BSYDCIBYBYQQHU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




